molecular formula C16H20N2O B12706077 alpha-(2-Piperidinylmethyl)-2-quinolinemethanol CAS No. 126921-38-8

alpha-(2-Piperidinylmethyl)-2-quinolinemethanol

Cat. No.: B12706077
CAS No.: 126921-38-8
M. Wt: 256.34 g/mol
InChI Key: WRYOEBSWRAKPGB-UHFFFAOYSA-N
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Description

Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol is a complex organic compound that features a piperidine ring and a quinoline moiety This compound is significant in various fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Piperidinylmethyl)-2-quinolinemethanol typically involves multi-step reactions. One common method includes the condensation of piperidine with quinoline derivatives under controlled conditions. The reaction often requires a catalyst, such as a gold(I) complex, and an oxidizing agent like iodine(III) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale multi-component reactions. These reactions are designed to be efficient and cost-effective, utilizing catalysts like ionic liquids to enhance yield and reduce reaction times . The process often includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-(2-Piperidinylmethyl)-2-quinolinemethanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined piperidine and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

126921-38-8

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-piperidin-1-yl-1-quinolin-2-ylethanol

InChI

InChI=1S/C16H20N2O/c19-16(12-18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,16,19H,1,4-5,10-12H2

InChI Key

WRYOEBSWRAKPGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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